molecular formula C6H3ClN2O B3366839 7-Chlorofuro[2,3-d]pyridazine CAS No. 14757-89-2

7-Chlorofuro[2,3-d]pyridazine

Cat. No.: B3366839
CAS No.: 14757-89-2
M. Wt: 154.55 g/mol
InChI Key: JIPBNRYEWOMJQQ-UHFFFAOYSA-N
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Description

7-Chlorofuro[2,3-d]pyridazine is a heterocyclic compound with the molecular formula C6H3ClN2O and a molecular weight of 154.55 g/mol. . The presence of both furan and pyridazine rings in its structure contributes to its distinct chemical properties and reactivity.

Biochemical Analysis

Biochemical Properties

7-Chlorofuro[2,3-d]pyridazine plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. The pyridazine ring is known for its weak basicity, high dipole moment, and robust dual hydrogen-bonding capacity, which can be crucial in drug-target interactions . These properties enable this compound to participate in molecular recognition processes and potentially inhibit or activate specific enzymes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the pyridazine ring’s ability to engage in π-π stacking interactions and hydrogen bonding can affect the stability and function of cellular proteins and enzymes . These interactions can lead to changes in cellular behavior, including alterations in metabolic pathways and gene expression profiles.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s structure allows it to fit into enzyme active sites, potentially inhibiting or activating enzymatic activity. Additionally, the presence of the chlorine atom can enhance the compound’s binding affinity and specificity . These interactions can lead to changes in gene expression and protein function, ultimately affecting cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its degradation products can also have biological activity . Long-term exposure to this compound in in vitro or in vivo studies can lead to cumulative effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity. At higher doses, this compound can induce toxic or adverse effects, including cellular damage and disruption of metabolic processes . These threshold effects are crucial for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further influence cellular function . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s delivery and efficacy in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biological effects . The localization of this compound within cells is critical for its activity and function, as it determines the sites of interaction with biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4,7-dichlorofuro[2,3-d]pyridazine-2-carboxaldehyde with various reagents to form the desired compound . The reaction conditions often include the use of sodium carbonate solution and specific catalysts to facilitate the formation of the furan ring and subsequent chlorination .

Industrial Production Methods

Industrial production of 7-Chlorofuro[2,3-d]pyridazine may involve similar synthetic routes but on a larger scale. The process typically includes the optimization of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Chlorofuro[2,3-d]pyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

7-Chlorofuro[2,3-d]pyridazine has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.

    Medicine: The compound is being explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: A heterocyclic compound with two adjacent nitrogen atoms in a six-membered ring.

    Pyridazinone: A derivative of pyridazine with a keto group at the third position.

    Furo[2,3-d]pyridazine: A compound similar to 7-Chlorofuro[2,3-d]pyridazine but without the chlorine atom.

Uniqueness

This compound is unique due to the presence of both furan and pyridazine rings, along with a chlorine atom. This combination of structural features imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific research applications .

Properties

IUPAC Name

7-chlorofuro[2,3-d]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2O/c7-6-5-4(1-2-10-5)3-8-9-6/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIPBNRYEWOMJQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=C(N=NC=C21)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14757-89-2
Record name 7-chlorofuro[2,3-d]pyridazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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